molecular formula C31H34Cl2N4O2 B6356395 PA-6 dihydrochloride CAS No. 1199627-07-0

PA-6 dihydrochloride

Cat. No.: B6356395
CAS No.: 1199627-07-0
M. Wt: 565.5 g/mol
InChI Key: QEFGUSVZSLUUBR-UHFFFAOYSA-N
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Description

PA-6 dihydrochloride is a synthetic polymer derived from the condensation polymerization of adipic acid and hexamethylenediamine. It belongs to the family of polyamides, which are widely used in various industries due to their excellent mechanical properties, thermal stability, and chemical resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of PA-6 dihydrochloride typically involves the polymerization of caprolactam through a ring-opening polymerization process. This process can be carried out using either anionic or hydrolytic polymerization methods. In anionic polymerization, a catalyst such as sodium or potassium is used, while hydrolytic polymerization involves the use of water and an acid catalyst .

Industrial Production Methods

Industrial production of this compound often employs a continuous polymerization process. This method involves the polymerization of caprolactam in a reactor under controlled temperature and pressure conditions. The polymer is then extruded, cooled, and pelletized for further processing .

Chemical Reactions Analysis

Types of Reactions

PA-6 dihydrochloride undergoes various chemical reactions, including:

    Oxidation: PA-6 can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Substitution reactions involve the replacement of hydrogen atoms in the polymer chain with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and halogenated derivatives of this compound. These products can be further processed to obtain materials with specific properties and applications .

Scientific Research Applications

PA-6 dihydrochloride finds extensive applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various polyamide-based materials and composites.

    Biology: Employed in the development of biocompatible materials for medical devices and implants.

    Medicine: Utilized in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Widely used in the production of fibers, films, and molded parts for automotive, electronics, and packaging industries .

Mechanism of Action

The mechanism of action of PA-6 dihydrochloride involves its interaction with various molecular targets and pathways. The polymer’s high tensile strength and thermal stability are attributed to the strong hydrogen bonding between the amide groups in the polymer chain. This hydrogen bonding also contributes to the polymer’s resistance to chemical degradation and its ability to maintain structural integrity under various environmental conditions .

Comparison with Similar Compounds

Similar Compounds

PA-6 dihydrochloride can be compared with other polyamides such as:

    Polyamide 66 (PA66): Known for its higher melting point and tensile strength compared to PA-6.

    Polyamide 11 (PA11): Derived from renewable sources and exhibits lower water absorption.

    Polyamide 12 (PA12): Offers excellent chemical resistance and low moisture absorption .

Uniqueness

This compound is unique due to its balance of mechanical properties, thermal stability, and chemical resistance. It is easier to process compared to PA66 and offers better impact resistance and flexibility. it has higher water absorption, which can affect its dimensional stability .

Properties

IUPAC Name

N'-[4-[5-[4-[[amino(phenyl)methylidene]amino]phenoxy]pentoxy]phenyl]benzenecarboximidamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O2.2ClH/c32-30(24-10-4-1-5-11-24)34-26-14-18-28(19-15-26)36-22-8-3-9-23-37-29-20-16-27(17-21-29)35-31(33)25-12-6-2-7-13-25;;/h1-2,4-7,10-21H,3,8-9,22-23H2,(H2,32,34)(H2,33,35);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFGUSVZSLUUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)N=C(C4=CC=CC=C4)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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